molecular formula C16H14ClNO3 B5604356 Ethyl 4-(2-chlorobenzamido)benzoate CAS No. 75121-10-7

Ethyl 4-(2-chlorobenzamido)benzoate

Cat. No.: B5604356
CAS No.: 75121-10-7
M. Wt: 303.74 g/mol
InChI Key: JTJUVXPRZUGBSK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-chlorobenzamido)benzoate typically involves a two-step process :

    Esterification: The first step involves the esterification of 4-aminobenzoic acid to form ethyl 4-aminobenzoate. This reaction is usually carried out using ethanol and a catalytic amount of sulfuric acid under reflux conditions.

    Amidation: The second step involves the amidation of ethyl 4-aminobenzoate with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine in dry tetrahydrofuran (THF). The reaction mixture is stirred at room temperature until the reaction is complete.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-chlorobenzamido)benzoate can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in an appropriate solvent like dimethylformamide (DMF).

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Reduction: Hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.

Major Products Formed

    Substitution: Formation of substituted benzoates.

    Hydrolysis: Formation of 4-(2-chlorobenzamido)benzoic acid.

    Reduction: Formation of ethyl 4-(2-aminobenzamido)benzoate.

Scientific Research Applications

Ethyl 4-(2-chlorobenzamido)benzoate has several scientific research applications :

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds such as 1,3,4-oxadiazoles, 1,2,4-triazoles, and 1,3,4-thiadiazoles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Studied for its role in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.

Comparison with Similar Compounds

Ethyl 4-(2-chlorobenzamido)benzoate can be compared with other similar compounds, such as :

    Ethyl 4-(3-chlorobenzamido)benzoate: Similar structure but with the chloro group in a different position, leading to variations in biological activity.

    Ethyl 4-(4-chlorobenzamido)benzoate: Another positional isomer with distinct properties.

    Ethyl 4-(2-bromobenzamido)benzoate: Similar compound with a bromine atom instead of chlorine, which may affect its reactivity and biological effects.

These comparisons highlight the uniqueness of this compound in terms of its specific chemical structure and the resulting biological activities.

Properties

IUPAC Name

ethyl 4-[(2-chlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClNO3/c1-2-21-16(20)11-7-9-12(10-8-11)18-15(19)13-5-3-4-6-14(13)17/h3-10H,2H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTJUVXPRZUGBSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75121-10-7
Record name ETHYL 4-(2-CHLOROBENZAMIDO)BENZOATE
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